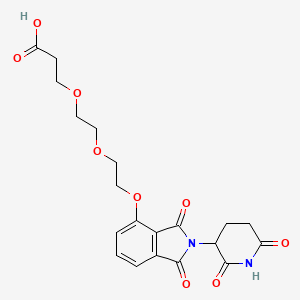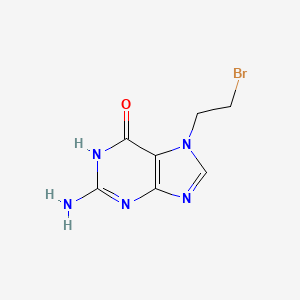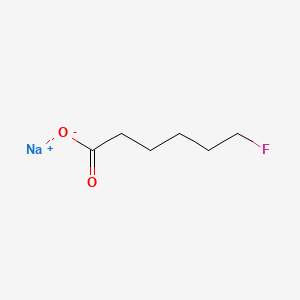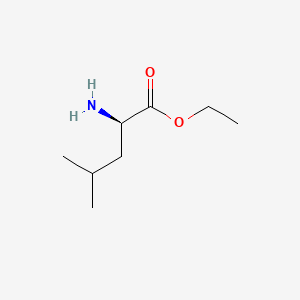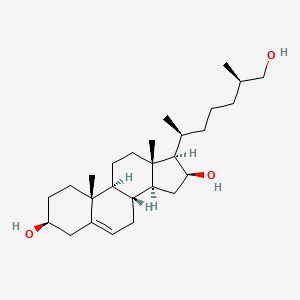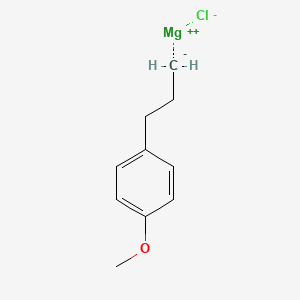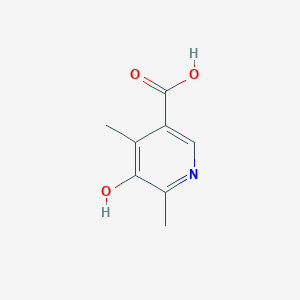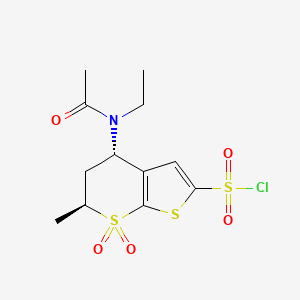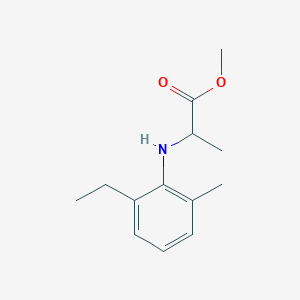
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an alanine derivative esterified with a methyl group. It is often used in the synthesis of other complex molecules and has applications in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester typically involves the esterification of N-(2-Ethyl-6-methylphenyl)alanine. One common method includes the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products:
Hydrolysis: N-(2-Ethyl-6-methylphenyl)alanine and methanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active N-(2-Ethyl-6-methylphenyl)alanine, which can then interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Ethyl-6-methylphenyl)alanine: The parent compound without the ester group.
N-alkyl-β-amino acids: These compounds share a similar structure but differ in the alkyl group attached to the nitrogen atom.
Uniqueness: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-(2-ethyl-6-methylanilino)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3 |
InChI Key |
LRBSXVUHGCCJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


